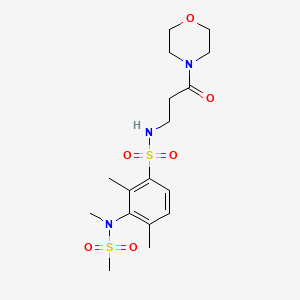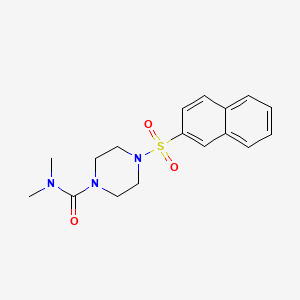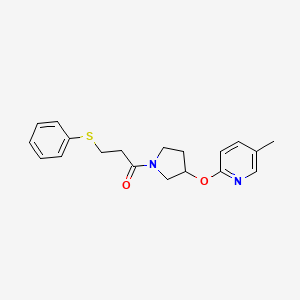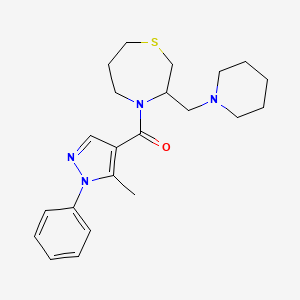
2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting benzene with sulfuric acid and then treating the resulting sulfonic acid with ammonia or an amine.
-
Introduction of the Dimethyl Groups: : The 2,4-dimethyl groups can be introduced via Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Attachment of the N-methylmethylsulfonamido Group: : This step involves the reaction of the intermediate with methylamine and a sulfonyl chloride derivative to form the N-methylmethylsulfonamido group.
-
Incorporation of the Morpholino Group: : The final step includes the reaction of the intermediate with morpholine and an appropriate coupling reagent to introduce the morpholino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学的研究の応用
2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The morpholino group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(3-morpholino-3-oxopropyl)benzenesulfonamide: Lacks the dimethyl and N-methylmethylsulfonamido groups.
2,4-dimethylbenzenesulfonamide: Lacks the morpholino and N-methylmethylsulfonamido groups.
Uniqueness
2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications that are not present in simpler sulfonamides. The presence of the morpholino group, in particular, may enhance its biological activity and solubility, making it a valuable compound for research and development.
特性
IUPAC Name |
2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6S2/c1-13-5-6-15(14(2)17(13)19(3)27(4,22)23)28(24,25)18-8-7-16(21)20-9-11-26-12-10-20/h5-6,18H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTRKRAZTUSCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)N2CCOCC2)C)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2595078.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)
![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)
![3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2595086.png)
![1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595087.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2595088.png)
![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide](/img/structure/B2595089.png)
![N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)


![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2595095.png)
![Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B2595098.png)

